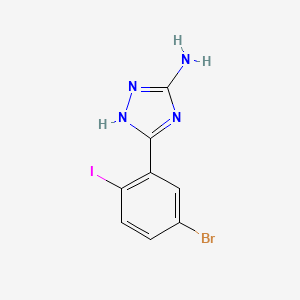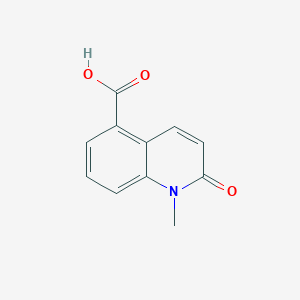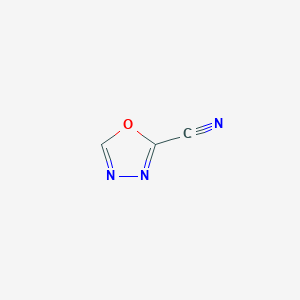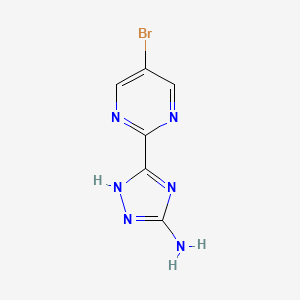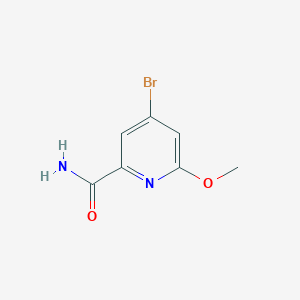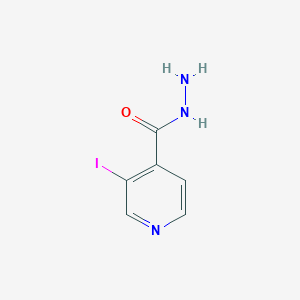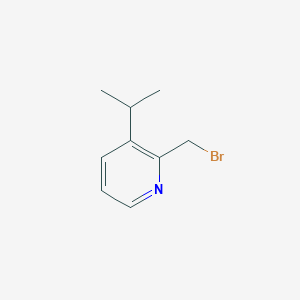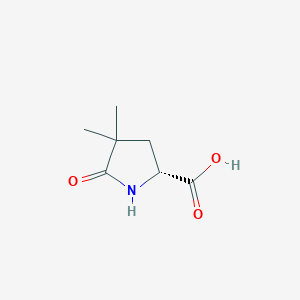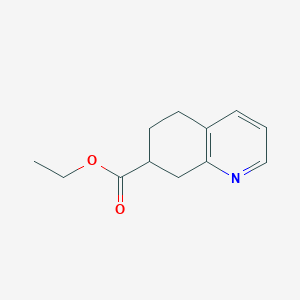
4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol is an aromatic heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 6th position on the isoquinoline ring, along with a hydroxyl group at the 1st position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of isoquinoline derivatives, which can be achieved using reagents such as Selectfluor® in the presence of a suitable solvent like acetonitrile . The reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoquinolines, while oxidation and reduction reactions can produce ketones or alkanes, respectively.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and hydroxyl groups contribute to the compound’s reactivity and binding affinity to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 4-Chloro-6-(trifluoromethyl)quinoline
- 4-Chloro-6-(trifluoromethyl)isoquinoline
Comparison: Compared to similar compounds, 4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol is unique due to the presence of the hydroxyl group at the 1st position, which imparts additional reactivity and potential for hydrogen bonding. This structural feature distinguishes it from other trifluoromethylated isoquinolines and quinolines, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C10H5ClF3NO |
|---|---|
Molecular Weight |
247.60 g/mol |
IUPAC Name |
4-chloro-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-4-15-9(16)6-2-1-5(3-7(6)8)10(12,13)14/h1-4H,(H,15,16) |
InChI Key |
DNVVPIHSYZYHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


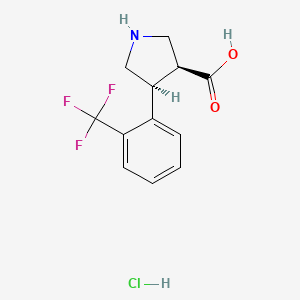
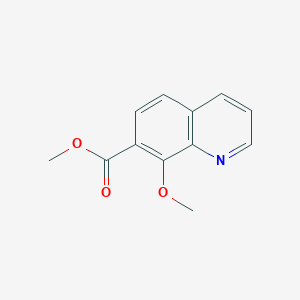
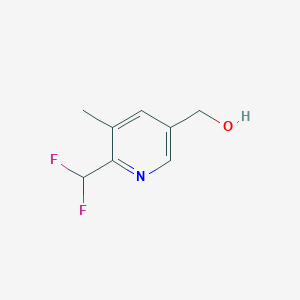
![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)
